3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide
Description
3,5-Dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide is a pyrimidine derivative featuring a benzamide core substituted with methoxy groups at the 3- and 5-positions and a pyrimidine ring modified with a methyl group and an isopropoxy moiety. This compound belongs to a class of molecules designed to exploit the pharmacophoric synergy between pyrimidine heterocycles and amide linkages, which are known to enhance antifungal and antimicrobial activities . . Synthesis routes for similar benzamide-pyrimidine hybrids typically involve acyl chloride intermediates and nucleophilic substitution reactions, as exemplified in related preparations (e.g., ) .
Properties
IUPAC Name |
3,5-dimethoxy-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-14(2)31-22-13-21(24-15(3)25-22)26-17-6-8-18(9-7-17)27-23(28)16-10-19(29-4)12-20(11-16)30-5/h6-14H,1-5H3,(H,27,28)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMLFMLKQIWMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is the coupling of a methoxy-substituted benzamide with a pyrimidinyl amine derivative under specific reaction conditions. The reaction often requires the use of coupling agents such as triazinyloxyimino derivatives and CDMT (carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the amide bond may produce amines.
Scientific Research Applications
3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Activity: Electron-Withdrawing Groups (EWGs): Analogs like 5f and 5o (with bromo, fluoro, and trifluoromethyl groups) exhibit superior antifungal activity compared to the control Pyrimethanil, likely due to enhanced membrane permeability and target binding .
Positional Effects: In compound 5o, the para-substitution of the trifluoromethylpyrimidine moiety correlates with higher activity (EC₅₀ = 10.5 μg/mL) than meta-substitution in other analogs . The target compound’s pyrimidine-amino linkage at the phenyl ring’s para position may mimic this favorable orientation.
Synthetic Feasibility :
- The synthesis of similar compounds (e.g., ) often yields low to moderate efficiencies (e.g., 18% for a benzamide derivative), suggesting that the target compound’s preparation may require optimization of coupling steps or purification methods .
Research Findings and Data Interpretation
Antifungal Activity Trends :
- Pyrimidine derivatives with amide linkages consistently outperform traditional fungicides like Pyrimethanil, with EC₅₀ values up to 3-fold lower . The target compound’s lack of EWGs may place its efficacy between Pyrimethanil and highly active analogs like 5o.
Role of the Amide Moiety :
- The benzamide group facilitates hydrogen bonding with fungal proteins, as demonstrated in molecular docking studies of related compounds . The target compound’s 3,5-dimethoxy substitution could enhance this interaction by increasing electron density on the aromatic ring.
Comparative Limitations: No direct biological data exists for the target compound, necessitating extrapolation from structural analogs. For example, compound 8 () shares the propan-2-yloxy group but lacks antifungal testing, highlighting a gap in structure-activity relationship (SAR) data for this substituent .
Biological Activity
3,5-Dimethoxy-N-(4-{[2-methyl-6-(propan-2-yloxy)pyrimidin-4-yl]amino}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiviral and antimicrobial properties, as well as its mechanism of action.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C19H24N4O3
- Molecular Weight : 356.42 g/mol
- IUPAC Name : this compound
The presence of methoxy groups and a pyrimidine moiety suggests potential interactions with various biological targets.
Antiviral Activity
Recent studies have indicated that derivatives of benzamide, including compounds similar to this compound, exhibit antiviral properties. Specifically, certain N-phenylbenzamide derivatives have shown efficacy against viruses such as Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV) through mechanisms involving the enhancement of intracellular levels of APOBEC3G (A3G), a protein known to inhibit viral replication .
Case Study: Anti-HBV Activity
In vitro studies demonstrated that related compounds could effectively inhibit HBV replication in HepG2 cells. The mechanism was linked to increased levels of A3G, suggesting a pathway for developing new antiviral therapies targeting HBV .
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. In a study evaluating various thiazolopyridine derivatives, compounds structurally related to this compound exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were notably low, indicating strong antibacterial properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound ID | Target Bacteria | MIC (µM) |
|---|---|---|
| 3g | Pseudomonas aeruginosa | 0.21 |
| 3g | Escherichia coli | 0.21 |
| 3f | Micrococcus luteus | Moderate |
| 3a | Candida spp. | Moderate |
The biological activity of the compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Viral Replication : By enhancing A3G levels, the compound may inhibit the reverse transcription process in viruses like HBV.
- Disruption of Bacterial Cell Function : The structural features may allow the compound to interfere with bacterial DNA gyrase and other essential enzymes, leading to growth inhibition.
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer: Optimization involves:
- Statistical Design of Experiments (DOE): Use factorial designs to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, refluxing in absolute ethanol with glacial acetic acid (as in ) can enhance intermediate formation.
- Purification Techniques: Employ column chromatography or recrystallization with solvents like acetonitrile () to isolate high-purity fractions.
- Intermediate Characterization: Validate each synthetic step using NMR and mass spectrometry ( ). Reference:
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to confirm methoxy, pyrimidine, and benzamide moieties.
- High-Resolution Mass Spectrometry (HRMS): Verify molecular weight (e.g., 362.433 g/mol as in ).
- X-ray Crystallography: Resolve stereochemical ambiguities in the pyrimidine-aminophenyl linkage ().
- HPLC-PDA: Assess purity (>95%) under gradient elution conditions (). Reference:
Q. What protocols are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Methodological Answer: Conduct accelerated stability studies:
- pH Stability: Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, monitoring degradation via HPLC ().
- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C based on similar benzamides in ).
- Light Sensitivity: Expose to UV-Vis light and track photodegradation products (). Reference:
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the propan-2-yloxy group in biological activity?
Methodological Answer:
- Analog Synthesis: Replace the propan-2-yloxy group with ethoxy, methoxy, or halogenated variants ().
- Biological Assays: Compare IC50 values in target-specific assays (e.g., kinase inhibition).
- Computational Docking: Use molecular docking (e.g., AutoDock Vina) to analyze binding interactions with target proteins (). Reference:
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Metabolic Stability Screening: Use liver microsome assays to identify rapid clearance (e.g., cytochrome P450 interactions) ().
- Pharmacokinetic (PK) Modeling: Integrate in vitro permeability (Caco-2 assays) and plasma protein binding data to predict in vivo exposure ().
- Dose-Response Refinement: Adjust dosing regimens in animal models to align with therapeutic windows (). Reference:
Q. How can computational tools enhance the design of derivatives with improved target selectivity?
Methodological Answer:
- Quantum Chemical Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) influencing binding ().
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over nanosecond timescales to assess stability ().
- QSAR Models: Train models using bioactivity data from analogs () to prioritize synthetic targets. Reference:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
